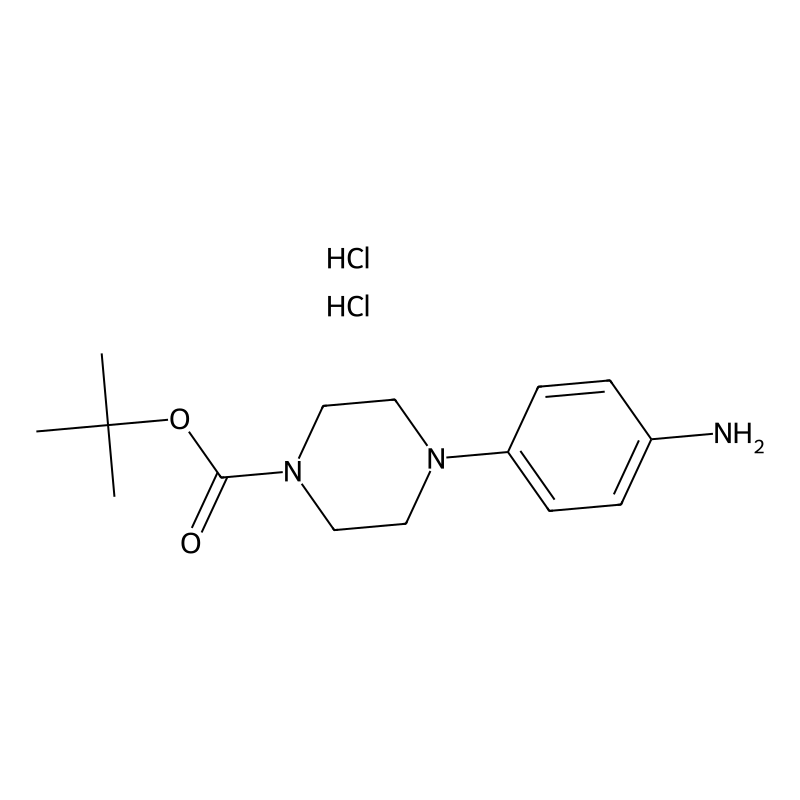1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride is a significant organic compound utilized in various fields, including pharmaceuticals, agrochemicals, and dye production. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group on the piperazine ring and a para-aminophenyl substituent. The molecular formula for this compound is , and it has a molecular weight of approximately 350.29 g/mol .
- Oxidation: This compound can be oxidized to form N-oxides using agents such as hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can convert nitro groups to amino groups, often using reducing agents like lithium aluminum hydride.
- Substitution: The Boc group can undergo nucleophilic substitution, allowing for the introduction of various functional groups through reactions with nucleophiles.
Common Reagents and Conditions- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
- Reducing Agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Amines and alcohols for substitution reactions.
Major Products Formed
The reactions involving 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride yield various substituted piperazines and derivatives that have considerable applications in pharmaceuticals and agrochemicals.
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride exhibits notable biological activity. It acts as a ligand that interacts with specific molecular targets, including receptors and enzymes. This interaction can modulate biological pathways, making it valuable in medicinal chemistry for drug development. Its ability to influence biological mechanisms is crucial for research in pharmacology and biochemistry.
The synthesis of 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride typically involves multiple steps:
- Starting Material: The synthesis often begins with 4-(4-Aminophenyl)piperazine.
- Boc Protection: The primary amine group is protected using tert-butyl chloroformate to form the Boc-protected intermediate.
- Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt to enhance solubility and stability .
In industrial settings, these methods are optimized for large-scale production, utilizing automated reactors and advanced purification techniques to ensure high yield and purity of the compound .
1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride has diverse applications:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents.
- Agrochemicals: Utilized in the development of pesticides and herbicides.
- Dyes and Pigments: Employed in producing colorants with specific properties.
- Scientific Research: Acts as a building block for synthesizing complex organic molecules and studying biological pathways .
The interactions of 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride with biological targets have been studied extensively. Its mechanism of action typically involves binding to specific receptors or enzymes, leading to modulation of their activity. These interactions are crucial for understanding its potential therapeutic effects and guiding further drug development efforts.
Several compounds share structural similarities with 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride:
| Compound Name | Key Features |
|---|---|
| 1-Boc-4-(4-Aminophenyl)piperidine | Similar structure but lacks the piperazine ring. |
| 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | Closely related but differs in functional groups. |
| 1-Boc-4-(4-Aminophenyl)piperazine | Similar structure without the dihydrochloride salt form. |
Uniqueness
The uniqueness of 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride lies in its specific combination of functional groups, which provides a balance of reactivity and stability. This versatility allows it to undergo various chemical transformations while maintaining its structural integrity, making it particularly valuable in both research and industrial applications.








